molecular formula C15H11Cl2NO B11174780 (2,6-dichlorophenyl)(2,3-dihydro-1H-indol-1-yl)methanone

(2,6-dichlorophenyl)(2,3-dihydro-1H-indol-1-yl)methanone

Cat. No.: B11174780
M. Wt: 292.2 g/mol
InChI Key: ZBJWWTXLYDYOBL-UHFFFAOYSA-N
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Description

(2,6-dichlorophenyl)(2,3-dihydro-1H-indol-1-yl)methanone is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-dichlorophenyl)(2,3-dihydro-1H-indol-1-yl)methanone typically involves the reaction of 2,6-dichlorobenzoyl chloride with 2,3-dihydro-1H-indole in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(2,6-dichlorophenyl)(2,3-dihydro-1H-indol-1-yl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in halogenated or aminated derivatives .

Mechanism of Action

The mechanism of action of (2,6-dichlorophenyl)(2,3-dihydro-1H-indol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,6-dichlorophenyl)(2,3-dihydro-1H-indol-1-yl)methanone is unique due to its specific combination of the dichlorophenyl and indole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H11Cl2NO

Molecular Weight

292.2 g/mol

IUPAC Name

(2,6-dichlorophenyl)-(2,3-dihydroindol-1-yl)methanone

InChI

InChI=1S/C15H11Cl2NO/c16-11-5-3-6-12(17)14(11)15(19)18-9-8-10-4-1-2-7-13(10)18/h1-7H,8-9H2

InChI Key

ZBJWWTXLYDYOBL-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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